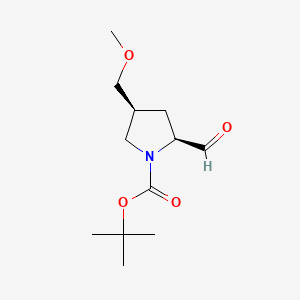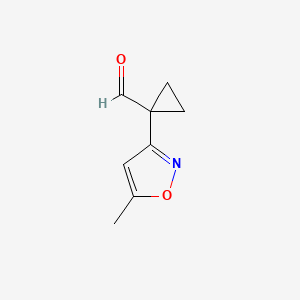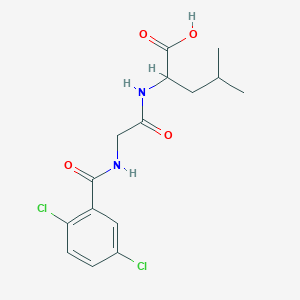
(2,5-Dichlorobenzoyl)glycylleucine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-{2-[(2,5-dichlorophenyl)formamido]acetamido}-4-methylpentanoic acid is a complex organic compound known for its unique chemical structure and properties This compound is characterized by the presence of a dichlorophenyl group, a formamido group, and a methylpentanoic acid moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-{2-[(2,5-dichlorophenyl)formamido]acetamido}-4-methylpentanoic acid typically involves multiple steps, starting with the preparation of the dichlorophenyl derivative. The formamido group is then introduced through a formylation reaction, followed by the addition of the acetamido group. The final step involves the incorporation of the methylpentanoic acid moiety. The reaction conditions often require the use of specific catalysts, solvents, and temperature control to ensure the desired product is obtained with high yield and purity.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs. This includes the use of continuous flow reactors, automated systems, and advanced purification techniques to ensure consistent quality and scalability.
Chemical Reactions Analysis
Types of Reactions
2-{2-[(2,5-dichlorophenyl)formamido]acetamido}-4-methylpentanoic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or other oxidized derivatives.
Reduction: Reduction reactions can yield reduced forms of the compound, often involving the removal of oxygen or addition of hydrogen.
Substitution: The dichlorophenyl group can undergo substitution reactions, where chlorine atoms are replaced by other functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and nucleophiles for substitution reactions. Reaction conditions vary depending on the desired outcome but typically involve controlled temperatures, specific solvents, and catalysts.
Major Products Formed
The major products formed from these reactions depend on the specific type of reaction and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols or amines. Substitution reactions can result in a wide range of derivatives with different functional groups.
Scientific Research Applications
2-{2-[(2,5-dichlorophenyl)formamido]acetamido}-4-methylpentanoic acid has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 2-{2-[(2,5-dichlorophenyl)formamido]acetamido}-4-methylpentanoic acid involves its interaction with specific molecular targets and pathways. The dichlorophenyl group may interact with enzymes or receptors, modulating their activity. The formamido and acetamido groups can form hydrogen bonds and other interactions with biomolecules, influencing their function. The overall effect of the compound depends on its specific structure and the context in which it is used.
Comparison with Similar Compounds
Similar Compounds
- 2-{2-[(2,4-dichlorophenyl)formamido]acetamido}-4-methylpentanoic acid
- 2-{2-[(2,6-dichlorophenyl)formamido]acetamido}-4-methylpentanoic acid
- 2-{2-[(3,5-dichlorophenyl)formamido]acetamido}-4-methylpentanoic acid
Uniqueness
2-{2-[(2,5-dichlorophenyl)formamido]acetamido}-4-methylpentanoic acid is unique due to the specific positioning of the dichlorophenyl group, which can influence its chemical reactivity and biological activity. The presence of both formamido and acetamido groups also contributes to its distinct properties, making it a valuable compound for various applications.
Properties
Molecular Formula |
C15H18Cl2N2O4 |
|---|---|
Molecular Weight |
361.2 g/mol |
IUPAC Name |
2-[[2-[(2,5-dichlorobenzoyl)amino]acetyl]amino]-4-methylpentanoic acid |
InChI |
InChI=1S/C15H18Cl2N2O4/c1-8(2)5-12(15(22)23)19-13(20)7-18-14(21)10-6-9(16)3-4-11(10)17/h3-4,6,8,12H,5,7H2,1-2H3,(H,18,21)(H,19,20)(H,22,23) |
InChI Key |
DNIFDGIEBFRALC-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)CC(C(=O)O)NC(=O)CNC(=O)C1=C(C=CC(=C1)Cl)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



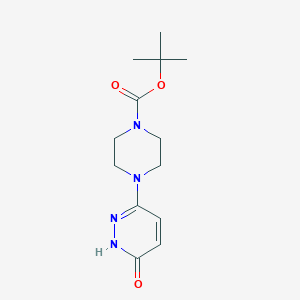
![7-Bromo-2-(trifluoromethyl)-[1,2,4]triazolo[1,5-a]pyridine](/img/structure/B13486657.png)

![3,8-Diazabicyclo[3.2.1]octane-1-carboxylic acid](/img/structure/B13486664.png)

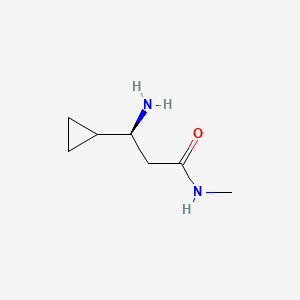

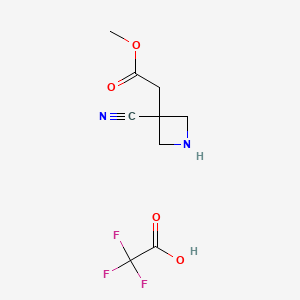
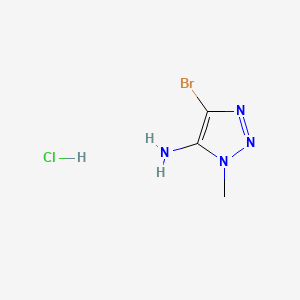
![(1R)-2-methyl-1-{[1,2,4]triazolo[4,3-a]pyridin-3-yl}propan-1-amine dihydrochloride](/img/structure/B13486708.png)
